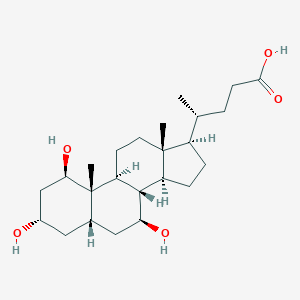

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a trihydroxy derivative of cholanic acid, characterized by the presence of hydroxy groups at the 1beta, 3alpha, and 7beta positions on the cholanic acid backbone.

準備方法

Synthetic Routes and Reaction Conditions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be synthesized through various chemical reactions involving the hydroxylation of cholanic acid derivatives. The process typically involves:

Purification: The crude product is often purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reagent concentration.

Automated Purification Systems: For efficient separation and purification of the final product.

化学反応の分析

Types of Reactions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Substitution: Replacement of hydroxy groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, esters.

科学的研究の応用

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid has various scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other bile acid derivatives and complex organic molecules.

Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in research laboratories.

作用機序

The mechanism of action of 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:

Farnesoid X Receptor (FXR): This compound acts as a ligand for FXR, a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis.

Bile Acid Transporters: It influences the activity of bile acid transporters, affecting the enterohepatic circulation of bile acids.

類似化合物との比較

1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acid derivatives:

3alpha,7alpha,12beta-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3alpha, 7alpha, and 12beta positions, differing in the position and stereochemistry of the hydroxy groups.

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3beta, 7alpha, and 12alpha positions, also differing in the position and stereochemistry of the hydroxy groups.

Uniqueness: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.

生物活性

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic acid, also known as isocholic acid, is a bile acid with significant biological activity. This article examines its biochemical properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Isocholic acid is characterized by three hydroxyl groups located at the 1β, 3α, and 7β positions of the cholanic acid backbone. Its structural uniqueness compared to other bile acids allows it to interact differently with various biological systems. The compound is classified as a trihydroxy bile acid and exhibits properties that influence lipid metabolism and cholesterol homeostasis.

Isocholic acid has been shown to exert several biological effects through different mechanisms:

- Enzyme Inhibition : It acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation. This inhibition may have implications for diseases where proteolytic activity is dysregulated.

- Bile Acid Receptor Activation : Isocholic acid can activate the Takeda G-protein-coupled receptor 5 (TGR5), which plays a role in regulating glucose metabolism and energy homeostasis. Activation of TGR5 leads to the secretion of glucagon-like peptide-1 (GLP-1), promoting insulin sensitivity and appetite regulation .

- Cholesterol Metabolism : Studies indicate that isocholic acid influences cholesterol absorption and metabolism, potentially reducing serum cholesterol levels through its effects on bile acid synthesis and secretion .

Biological Activities

The biological activities of isocholic acid have been documented in various studies:

- Anti-inflammatory Effects : Research has shown that isocholic acid can modulate inflammatory responses in the liver and intestines. Its administration has been associated with reduced inflammation in models of colitis .

- Cytoprotective Properties : Isocholic acid exhibits cytoprotective effects against cell apoptosis, particularly in hepatocytes, suggesting its potential therapeutic role in liver diseases .

Clinical Implications

Isocholic acid's biological activities have led to explorations in clinical settings:

- Liver Diseases : Given its role in cholesterol metabolism and anti-inflammatory properties, isocholic acid is being investigated for its potential benefits in conditions like nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Clinical trials are assessing its efficacy in improving liver function tests and histological outcomes .

- Metabolic Disorders : The activation of TGR5 by isocholic acid presents opportunities for therapeutic interventions in metabolic disorders such as type 2 diabetes mellitus. Its ability to enhance GLP-1 secretion could provide a novel approach to managing glycemic control .

Data Summary

| Property | Detail |

|---|---|

| Chemical Structure | Trihydroxy bile acid with hydroxyl groups at positions 1β, 3α, 7β |

| Enzyme Interaction | Competitive inhibitor of cathepsin L |

| Biological Effects | Anti-inflammatory, cytoprotective, modulates cholesterol metabolism |

| Clinical Applications | Potential use in liver diseases and metabolic disorders |

Case Studies

Several case studies have highlighted the therapeutic potential of isocholic acid:

- A study involving patients with NAFLD showed that supplementation with isocholic acid led to significant improvements in liver enzyme levels and reduced hepatic steatosis over a 12-week period .

- Another clinical trial assessed the impact of isocholic acid on cholesterol levels in patients with hypercholesterolemia, demonstrating a notable decrease in LDL cholesterol after treatment .

特性

IUPAC Name |

(4R)-4-[(1R,3S,5S,7S,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUVAHWOVINGNE-BSNAKVQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。